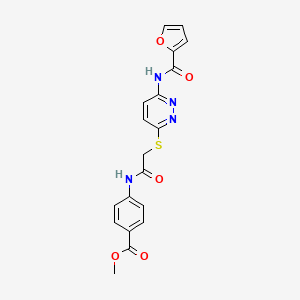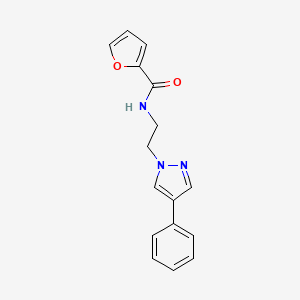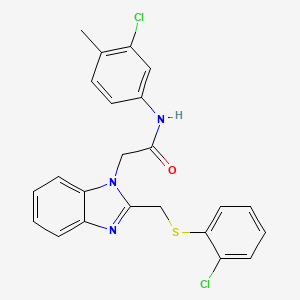
N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3OS and its molecular weight is 456.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding
Benzimidazole derivatives, similar in structure to the specified compound, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA stains, chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, suggesting potential for genetic research and radioprotection applications (Issar & Kakkar, 2013).
Carcinogenicity Evaluation
The evaluation of thiophene analogues for potential carcinogenicity, through methodologies such as the Ames test and cell transformation assays, demonstrates an approach for assessing the health impact of novel compounds. This suggests potential research applications of the compound in toxicology and carcinogenicity studies (Ashby et al., 1978).
Drug Development Insights
Insights into the biological effects of acetamide and formamide derivatives underline the importance of understanding the toxicological profiles of compounds for their safe use in various applications, including drug development and environmental health (Kennedy, 2001).
AMPA Receptor Agonists for Depression Treatment
Research on AMPA receptor agonists for depression treatment highlights the potential of benzimidazole derivatives in developing novel antidepressants. This suggests the compound could be researched for its effects on neurotransmitter modulation and as a candidate for treating neurological disorders (Yang et al., 2012).
Advanced Oxidation Processes
The study on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, highlights the environmental aspect of pharmaceutical compounds. This suggests potential research into the environmental impact and degradation pathways of similar complex compounds (Qutob et al., 2022).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-15-10-11-16(12-18(15)25)26-23(29)13-28-20-8-4-3-7-19(20)27-22(28)14-30-21-9-5-2-6-17(21)24/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIUYBIWXXFUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-2-(2-(((2-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)

![N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2579361.png)

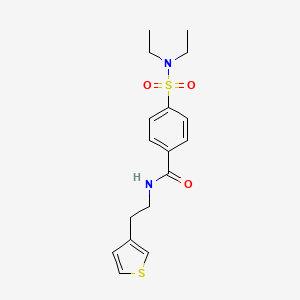
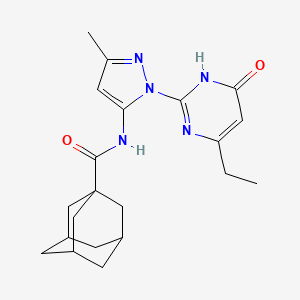

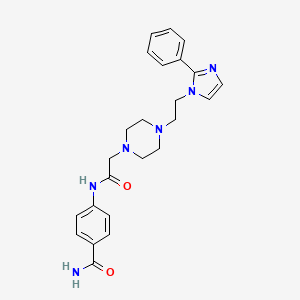
![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)
![6-benzyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2579376.png)
